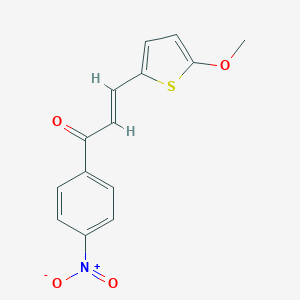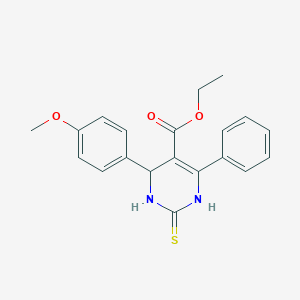
4-methyl-N-(3-nitrophenyl)quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-nitrophenyl)quinolin-2-amine is an organic compound with the molecular formula C16H13N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a nitroaniline group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-nitrophenyl)quinolin-2-amine typically involves the reaction of 3-nitroaniline with 4-methylquinoline. One common method is the Meyer-Schuster rearrangement, which involves the reaction of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalytic amount of zinc trifluoromethanesulfonate in an ionic liquid . This method is eco-friendly and allows for the efficient synthesis of 2,4-disubstituted quinolines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(3-nitrophenyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or amino derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-methyl-N-(3-nitrophenyl)quinolin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(3-nitrophenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The nitroaniline group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: An isomer of nitroaniline with similar chemical properties but different biological activities.
2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position, used in various chemical syntheses.
2-Amino-4-methylquinoline: A related compound with an amino group instead of a nitro group, used in similar applications.
Uniqueness
4-methyl-N-(3-nitrophenyl)quinolin-2-amine is unique due to the presence of both a nitroaniline group and a quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29g/mol |
Nom IUPAC |
4-methyl-N-(3-nitrophenyl)quinolin-2-amine |
InChI |
InChI=1S/C16H13N3O2/c1-11-9-16(18-15-8-3-2-7-14(11)15)17-12-5-4-6-13(10-12)19(20)21/h2-10H,1H3,(H,17,18) |
Clé InChI |
ZKLXUMBNBORXHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-1-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINE](/img/structure/B402560.png)
![2-bromo-N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B402561.png)

![4-(dipropylamino)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B402571.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402576.png)
![(1E)-N1-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B402577.png)
![5-[4-(methyloxy)phenyl]-2-(4-methylphenyl)-4-phenyl-1H-imidazole](/img/structure/B402578.png)
![6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B402579.png)


![N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B402584.png)
![N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402585.png)
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B402587.png)
